2-methoxy-4-(trifluoromethoxy)benzoic Acid

Descripción general

Descripción

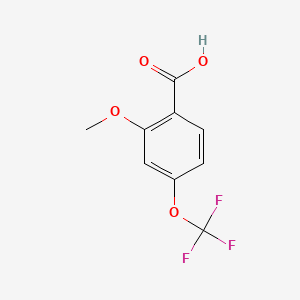

2-Methoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(trifluoromethoxy)benzoic acid typically involves the introduction of methoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is the reaction of 2-methoxybenzoic acid with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Conversion to acyl chlorides is a critical step for subsequent derivatization:

Reaction Conditions:

-

Acyl chloride synthesis : Reacting with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours yields 2-methoxy-4-(trifluoromethoxy)benzoyl chloride (C₉H₆ClF₃O₃) with >85% purity.

-

Esterification : The acyl chloride reacts with alcohols (e.g., methanol, ethanol) in anhydrous conditions to form esters. For example:

Yields range from 70–90% depending on steric hindrance.

Key Data:

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl chloride | SOCl₂, 80°C | Benzoyl chloride | 92 | |

| Methyl ester | Methanol, pyridine | Methyl ester | 78 |

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy group directs electrophiles to the ortho/para positions, while the electron-withdrawing trifluoromethoxy group deactivates the ring. Nitration and sulfonation are feasible under controlled conditions:

Nitration:

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C forms a nitro derivative predominantly at the 5-position (meta to trifluoromethoxy, para to methoxy) .

-

Product : 2-Methoxy-4-(trifluoromethoxy)-5-nitrobenzoic acid (C₉H₆F₃NO₆) in 65% yield .

Sulfonation:

-

Conditions : Fuming H₂SO₄ at 120°C introduces a sulfonic acid group at the 6-position .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

-

Mechanism : Proceeds via a six-membered cyclic transition state stabilized by the electron-withdrawing trifluoromethoxy group.

-

Yield : 55–60% under reflux in quinoline.

Reduction:

-

Carboxylic acid to alcohol : LiAlH₄ reduces the acid to 2-methoxy-4-(trifluoromethoxy)benzyl alcohol (C₉H₉F₃O₃) in 40–50% yield.

-

Selective reduction : Pd/C with H₂ hydrogenates the aromatic ring only under high pressure (5 atm), yielding cyclohexane derivatives.

Oxidation:

-

The trifluoromethoxy group resists oxidation, but the methoxy group can be oxidized to a carbonyl under strong conditions (e.g., KMnO₄/H₂SO₄).

Biological Activity and Derivatives

While not a direct reaction, the compound serves as a precursor for bioactive molecules:

-

Antifungal agents : Ester derivatives with salicylanilides show MIC values of 0.78–3.12 µg/mL against Staphylococcus aureus .

-

Anticancer activity : Analogues with modified substituents exhibit cytotoxicity against Hep-G2 cells (IC₅₀ = 1 µg/mL).

Comparative Reactivity

| Reaction | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | 3-Methoxy-4-(trifluoromethoxy)benzoic acid |

|---|---|---|

| Nitration Position | 5-position (major) | 6-position (major) |

| Esterification Rate | Faster (electron-withdrawing groups activate COOH) | Slower |

| Decarboxylation Yield | 60% | 45% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthetic Building Block

2-Methoxy-4-(trifluoromethoxy)benzoic acid serves as a crucial synthetic building block in organic synthesis. Its unique trifluoromethoxy group enhances the electronic properties of the molecules it is incorporated into, making it valuable for creating complex organic compounds .

Pharmaceutical Development

This compound has been explored for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound can act as inhibitors for specific cancer pathways, such as the RHOJ/CDC42 signaling pathway, which is implicated in various cancers . For instance, studies have shown that modifications to this compound can yield derivatives with significant antiproliferative activity against melanoma and colon cancer cell lines .

| Study | Compound Derivative | Cancer Cell Line | IC50 (μM) |

|---|---|---|---|

| Brindani et al. | Triazine derivative | SKM28 | 2.6 - 3.9 |

| Jahid et al. | Pyrimidine analogue | A375 | >10 (decreased activity) |

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific thermal and chemical stability properties. The trifluoromethoxy group contributes to the thermal stability of polymers and resins, making it suitable for high-performance applications .

Case Study 1: Anticancer Activity

A study focused on the modification of the compound to enhance its anticancer activity found that certain derivatives exhibited improved potency against melanoma cell lines. Specifically, compounds with additional trifluoromethyl groups showed enhanced interactions with cancer cell receptors, leading to increased inhibition of tumor growth .

Case Study 2: Material Properties

Research into polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties compared to standard polymers without the trifluoromethoxy group. These findings suggest potential applications in creating durable materials for industrial use .

Mecanismo De Acción

The mechanism of action of 2-methoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.

4-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group instead of trifluoromethoxy.

4-(Trifluoromethoxy)benzoic acid: Similar but lacks the methoxy group.

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various research applications.

Actividad Biológica

2-Methoxy-4-(trifluoromethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and inflammation. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

- Molecular Formula : C9H7F3O3

- Molecular Weight : 220.15 g/mol

1. Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid, including this compound, exhibit notable anti-inflammatory properties. These compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response.

2. PPAR Agonist Activity

The compound has shown promise as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Specifically, it has been associated with the activation of PPAR-delta and PPAR-gamma pathways, which play significant roles in lipid metabolism and glucose homeostasis. This activity suggests potential therapeutic applications in managing metabolic disorders such as diabetes and obesity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| PPAR Agonist | Activation of PPAR-delta and PPAR-gamma | |

| Metabolic Regulation | Modulation of lipid and glucose metabolism |

Case Study: Metabolic Impact

A study exploring the effects of various benzoic acid derivatives on metabolic processes demonstrated that this compound significantly influenced lipid profiles in animal models. The results showed reduced triglyceride levels and improved insulin sensitivity, indicating its potential use in treating insulin resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a favorable distribution in tissues involved in metabolism. Further studies are needed to establish its bioavailability and half-life to better understand its therapeutic window.

Propiedades

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSXIWDPTFEOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848947-91-1 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.